2,3,4-trimethoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide
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Overview
Description
2,3,4-trimethoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide is a complex organic compound that features a trimethoxyphenyl group, a pyrrol-1-yl pyridazinyl moiety, and a benzene sulfonamide group
Mechanism of Action
Target of action
The compound contains a trimethoxyphenyl (TMP) group , which is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .
Biochemical pathways
The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
Result of action
The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the trimethoxyphenyl group, the pyrrol-1-yl pyridazinyl moiety, and the benzene sulfonamide group. Common synthetic routes may involve:
Formation of the Trimethoxyphenyl Group: This can be achieved through the methylation of hydroxybenzene derivatives using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Synthesis of the Pyrrol-1-yl Pyridazinyl Moiety:
Coupling Reactions: The final step involves coupling the trimethoxyphenyl group with the pyrrol-1-yl pyridazinyl moiety and the benzene sulfonamide group using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Agents: EDCI, DCC
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various functionalized derivatives
Scientific Research Applications
2,3,4-trimethoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide has several scientific research applications:
Biological Studies: It can be used as a probe to study the mechanisms of action of various enzymes and receptors, providing insights into their biological functions.
Chemical Biology: The compound can serve as a tool for chemical biology studies, helping to elucidate the roles of specific molecular pathways in disease processes.
Industrial Applications: Its potential as a precursor for the synthesis of more complex molecules makes it valuable in the pharmaceutical and chemical industries.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in various therapeutic applications.
Uniqueness
2,3,4-trimethoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide is unique due to its combination of the trimethoxyphenyl group, pyrrol-1-yl pyridazinyl moiety, and benzene sulfonamide group, which together confer a broad range of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2,3,4-trimethoxy-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5S/c1-27-14-6-7-15(19(29-3)18(14)28-2)30(25,26)21-11-10-20-16-8-9-17(23-22-16)24-12-4-5-13-24/h4-9,12-13,21H,10-11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCKVGMSVUFUKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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